3-Buten-2-one, 3-methyl-4-(methylthio)-, (E)-(9CI)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 3-methyl-4-(methylthio)-, (E)-(9CI) typically involves the reaction of 3-methyl-3-buten-2-one with a thiol compound under specific conditions. One common method involves the use of methyl mercaptan (CH3SH) in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 3-Buten-2-one, 3-methyl-4-(methylthio)-, (E)-(9CI) may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Buten-2-one, 3-methyl-4-(methylthio)-, (E)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of 4-methylthio-3-methyl-3-buten-2-ol.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Buten-2-one, 3-methyl-4-(methylthio)-, (E)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of 3-Buten-2-one, 3-methyl-4-(methylthio)-, (E)-(9CI) involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
3-Buten-2-one, 3-methyl-4-(methylthio)-, (E)-(9CI) can be compared with other unsaturated ketones and thiol-containing compounds:
Similar Compounds: 3-Methyl-3-buten-2-one, 4-Methylthio-2-butanone, and 4-Methylthio-3-buten-2-ol.
Properties
CAS No. |
128307-46-0 |
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Molecular Formula |
C6H10OS |
Molecular Weight |
130.21 g/mol |
IUPAC Name |
(E)-3-methyl-4-methylsulfanylbut-3-en-2-one |
InChI |
InChI=1S/C6H10OS/c1-5(4-8-3)6(2)7/h4H,1-3H3/b5-4+ |
InChI Key |
JDOVKISZMKDHOQ-SNAWJCMRSA-N |
SMILES |
CC(=CSC)C(=O)C |
Isomeric SMILES |
C/C(=C\SC)/C(=O)C |
Canonical SMILES |
CC(=CSC)C(=O)C |
Synonyms |
3-Buten-2-one, 3-methyl-4-(methylthio)-, (E)- (9CI) |
Origin of Product |
United States |
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